molecular formula C15H20N4O2 B14964600 1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14964600
M. Wt: 288.34 g/mol
InChI Key: FNEQIIXPGJQEKK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylbutyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a , also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylbutyl Group: The methylbutyl group can be attached to the triazole ring through an alkylation reaction, where an alkyl halide reacts with the triazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Agriculture: Triazole derivatives, including this compound, have been explored for their potential use as agrochemicals, such as fungicides and herbicides.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to its therapeutic effects.

    Interaction with Cellular Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar triazole ring structure but differs in the substituents attached to the ring.

    This compound: This compound has a different substitution pattern on the triazole ring, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(3-methylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-11(2)8-9-16-15(20)14-10-19(18-17-14)12-4-6-13(21-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,20)

InChI Key

FNEQIIXPGJQEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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